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Parameter Summary of Findings Key Source Details

Protein
Binding

97.1% bound to human plasma
proteins [1]. The binding occurs

at clinically relevant
concentrations [2].

Method: Information comes from the official
prescribing information and drug monograph [2]

[1].

Volume of
Distribution

Large volume, signifying
extensive tissue distribution.

Reported values include 1670 L
[2], 903 L (in mBC), and 829 L (in

mCRC) [1].

Method: Values were determined through
population pharmacokinetic modeling of data from

clinical studies in healthy subjects and patients
with metastatic breast cancer (mBC) or metastatic

colorectal cancer (mCRC) [1] [3].

Experimental & Methodological Details

The quantitative data for these parameters were derived from robust clinical and analytical methods.

Protein Binding Methodology: The fraction of unbound tucatinib was determined using a validated

equilibrium dialysis procedure [4]. Key experimental steps included:

Apparatus: A high-throughput dialysis apparatus (HTD96b) with hydrated dialysis membrane

strips with a molecular weight cut-off of 6–8 kDa [4].
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Sample Preparation: Pre-dose plasma samples from volunteers were fortified with tucatinib to

a concentration of 636 ng/mL [4].
Dialysis: Samples were dialyzed for 5 hours at 37°C under 5% CO₂ in saturated humidity.

Determinations were performed in quadruplicate to ensure reliability [4].

Volume of Distribution Methodology: The volume of distribution is not measured directly but is

estimated using a population pharmacokinetic (popPK) modeling approach [3].

Model Structure: A two-compartment model with linear elimination and first-order absorption
best described tucatinib's pharmacokinetic profile [3].

Data Source: The model was built using rich data from four studies in healthy participants and
three studies in patients with HER2-positive metastatic breast or colorectal cancer [3].

Analysis: A nonlinear mixed-effects modeling approach was used to estimate the typical
population value for the apparent volume of distribution and to quantify inter-individual

variability [3].

Pharmacokinetic Context & Implications

The protein binding and volume of distribution are fundamental to understanding tucatinib's overall

behavior in the body.
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Relationship between tucatinib's protein binding, distribution, and clearance.

High Protein Binding: With 97.1% of the drug bound to plasma proteins, only a small fraction (about

2.9%) is "free" and biologically active [2] [1]. This high binding contributes to a long elimination half-
life and limits dialysis removal in case of overdose.

Large Volume of Distribution: A volume of distribution much greater than total body water volume
indicates that tucatinib readily distributes from the plasma into the tissues [2]. This is consistent with

evidence that tucatinib effectively penetrates the blood-brain barrier, with concentrations in the
cerebrospinal fluid comparable to unbound plasma concentrations, which is crucial for treating brain

metastases [1].
Clearance Route: Tucatinib is cleared primarily by hepatic metabolism, predominantly by the

cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A [2] [1] [5]. This is followed by
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biliary excretion, with about 86% of a dose recovered in feces and only 4.1% in urine [2] [1].
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Email: info@smolecule.com or Request Quote Online.

References

1. TUKYSA® (tucatinib) Clinical Pharmacology [pfizermedical.com]

2. Tucatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. Population Pharmacokinetic Analysis of Tucatinib in ... [link.springer.com]

4. The Pharmacokinetics and Safety of Tucatinib in Volunteers ... [pmc.ncbi.nlm.nih.gov]

5. Impact of variation in CYP3A and CYP2C8 on tucatinib ... [sciencedirect.com]

To cite this document: Smolecule. [Summary of Tucatinib Protein Binding & Volume of Distribution].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b547973#tucatinib-protein-binding-and-volume-of-distribution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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